tert-butyl 2-aminoquinoline-6-carboxylate
Overview
Description
tert-butyl 2-aminoquinoline-6-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with an amino group at the 2-position and a carboxylic acid tert-butyl ester at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-aminoquinoline-6-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nitration followed by reduction. For example, nitration of quinoline can be achieved using nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent like tin and hydrochloric acid.
Esterification: The carboxylic acid group at the 6-position can be esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-aminoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2-nitroquinoline-6-carboxylic acid tert-butyl ester.
Reduction: Reformation of this compound from its nitro derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 2-aminoquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of quinoline-based drugs.
Chemical Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antibacterial or anticancer effects.
Intercalating DNA: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.
Targeting Specific Pathways: It can target specific molecular pathways involved in disease progression, such as the inhibition of kinases or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline-6-carboxylic acid methyl ester
- 2-Aminoquinoline-6-carboxylic acid ethyl ester
- 2-Aminoquinoline-6-carboxylic acid isopropyl ester
Uniqueness
tert-butyl 2-aminoquinoline-6-carboxylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-aminoquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYGLFQUPKQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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